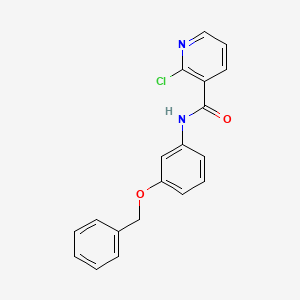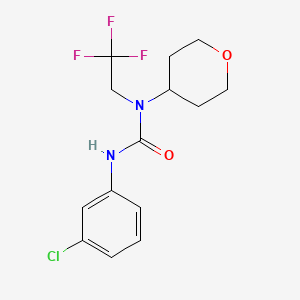![molecular formula C19H18N4O3 B2384576 3-cinnamyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-46-7](/img/structure/B2384576.png)
3-cinnamyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cinnamyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of oxazolo[2,3-f]purines. This compound is characterized by its unique structure, which includes a cinnamyl group and three methyl groups attached to the oxazolo[2,3-f]purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cinnamyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazolo[2,3-f]purine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazolo[2,3-f]purine core.
Introduction of Methyl Groups: Methylation reactions are carried out using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Cinnamyl Group: The cinnamyl group is introduced through a coupling reaction, often using cinnamyl bromide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-cinnamyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-cinnamyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cinnamyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione: Lacks the cinnamyl group, which may result in different biological activities.
3-cinnamyl-1,6-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione: Has one less methyl group, potentially affecting its chemical properties.
Uniqueness
3-cinnamyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to the presence of both the cinnamyl group and three methyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-12-13(2)26-18-20-16-15(23(12)18)17(24)22(19(25)21(16)3)11-7-10-14-8-5-4-6-9-14/h4-10H,11H2,1-3H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHRJXNKHKXZLQ-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butylN-({4-amino-2-oxabicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B2384493.png)
![2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2384494.png)
![N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2384496.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2384502.png)
![(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2384503.png)
![1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2384504.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2384505.png)




![2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2384515.png)

